![molecular formula C13H11ClN2O3 B1417540 3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one CAS No. 477868-38-5](/img/structure/B1417540.png)
3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Overview
Description
This compound is a chemical substance that has been synthesized for research purposes . It is a derivative of pyran, a six-membered heterocyclic, oxygen-containing ring, commonly found in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of this compound or its derivatives often involves the reaction of a precursor molecule with a hydrazine derivative . For example, a similar compound was synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. The presence of the hydrazine group could make it reactive towards carbonyl compounds, leading to the formation of hydrazones .Scientific Research Applications
Synthesis and Anticoccidial Activity
- A derivative of the compound exhibited notable anticoccidial activity at a specific concentration against Eimeria tenella, a pathogen causing coccidiosis in poultry (Shibamoto & Nishimura, 1986).
Simple Synthesis Methods
- A straightforward synthesis method for related hydrazinylidene compounds was described, demonstrating the compound's accessibility for various applications (Adib et al., 2013).
Antimicrobial Applications
- Similar compounds were synthesized and showed moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Potential in Anticancer Therapy
- Derivatives of the compound were synthesized with potential anticancer properties, particularly inhibitory actions on colon cancer cells (Rayes et al., 2019).
Novel Synthesis of Derivatives
- New derivatives were synthesized for potential applications in medicinal chemistry and drug development (Szczepański et al., 2020).
Synthesis for Biological Activity Studies
- Compounds synthesized from this chemical showed moderate anti-inflammatory, analgesic, and antimicrobial activity, indicating its potential for therapeutic applications (Pulina et al., 2009).
Potential in Synthesizing Complex Molecules
- The compound was used as a building block for synthesizing complex molecules with potential applications in various scientific fields (Cornforth et al., 1992).
Antioxidant and Antitumor Activities
- Derivatives of this compound exhibited antioxidant and antitumor activities, highlighting its significance in cancer research (El-Moneim et al., 2011).
Future Directions
properties
IUPAC Name |
3-[[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESUYTAMNDDMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)
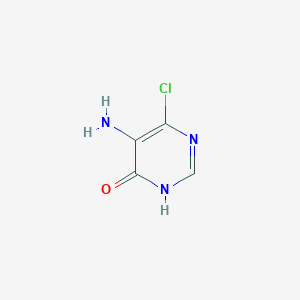
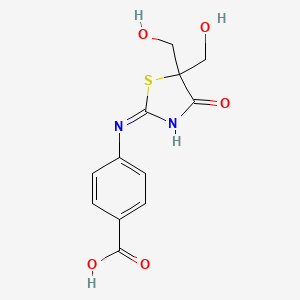
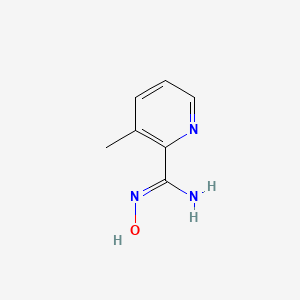
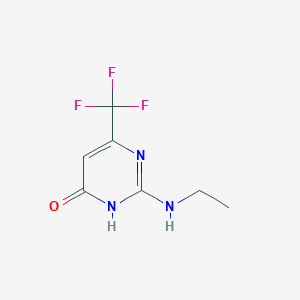
![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)
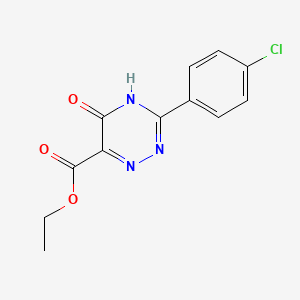
![2-[(2,3-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417480.png)